3,4-Difluorobenzylphosphonic acid
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Overview
Description
3,4-Difluorobenzylphosphonic acid is an organophosphorus compound with the molecular formula C7H7F2O3P. It is characterized by the presence of two fluorine atoms attached to the benzyl ring and a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorobenzylphosphonic acid typically involves the reaction of 3,4-difluorobenzyl chloride with a phosphonic acid derivative. One common method includes the use of a Grignard reagent, where 3,4-difluorobenzyl chloride reacts with magnesium to form the corresponding Grignard reagent, which is then treated with a phosphonic acid ester to yield this compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of efficient catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzylphosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phosphonic acid group can be oxidized or reduced to form different phosphorus-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylphosphonic acids, while oxidation and reduction can produce different phosphorus oxides or reduced phosphorus compounds .
Scientific Research Applications
3,4-Difluorobenzylphosphonic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organophosphorus compounds.
Biology and Medicine:
Industry: It can be used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Difluorobenzylphosphonic acid involves its ability to interact with metal oxides and modify their surface properties. The phosphonic acid group binds strongly to metal oxide surfaces, altering their surface energy, wetting properties, and work function. This makes the compound useful in applications where surface modification is critical, such as in organic electronics .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzylphosphono-Sulfonic Acids: These compounds have similar structural features but include a sulfonic acid group, which can impart different chemical properties and reactivity.
Amino-(3,4-difluorobenzyl)-phosphonic Acids: These compounds contain an amino group, which can affect their biological activity and potential medicinal applications.
Uniqueness
3,4-Difluorobenzylphosphonic acid is unique due to its specific combination of fluorine atoms and a phosphonic acid group, which provides distinct chemical reactivity and surface modification capabilities. This makes it particularly valuable in material science applications where precise control over surface properties is required .
Properties
CAS No. |
273211-34-0 |
---|---|
Molecular Formula |
C7H7F2O3P |
Molecular Weight |
208.10 g/mol |
IUPAC Name |
(3,4-difluorophenyl)methylphosphonic acid |
InChI |
InChI=1S/C7H7F2O3P/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
RBWZNPGUZZKJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CP(=O)(O)O)F)F |
Origin of Product |
United States |
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